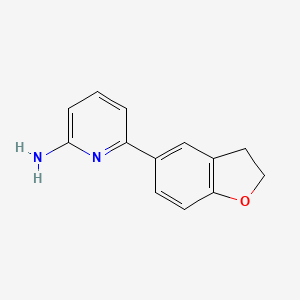

6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine

Vue d'ensemble

Description

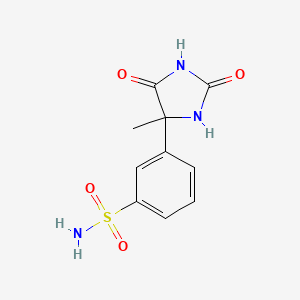

“6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

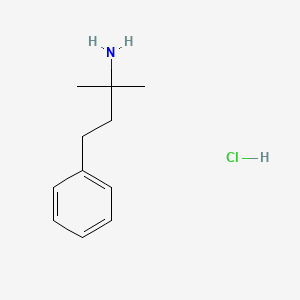

The molecular formula of “6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine” is C13H12N2O. Its molecular weight is 212.25 g/mol.Chemical Reactions Analysis

The nucleophilic behavior of compound 2 is favored by its low electrophilicity index and high chemical potential .Applications De Recherche Scientifique

Comprehensive Analysis of 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine Applications

Anticancer Activity: Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain substituted benzofurans have demonstrated dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound may have similar applications due to its structural similarity to these active benzofurans.

Antimicrobial Agents: Benzofuran is also recognized as an emerging scaffold for antimicrobial agents. The structural flexibility and functionalization potential of benzofuran compounds allow for the development of new antimicrobials with diverse mechanisms of action .

Selective Enzyme Inhibition: Some benzofuran derivatives have been identified as selective inhibitors of particular enzymes. For example, selective inhibition of PLK1 PBD with an IC50 of 16.4 μM has been achieved with certain benzofuran compounds . The compound “6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine” could potentially be explored for similar selective enzyme inhibition applications.

Pharmaceutical Applications: Benzofuran compounds are known for their extensive pharmaceutical applications. Notable examples include amiodarone and bergapten . The compound may be investigated for its potential pharmaceutical applications due to its benzofuran core.

Drug Lead Compounds: Due to their bioactivity and natural occurrence, benzofuran compounds are considered potential natural drug lead compounds . The subject compound could serve as a lead compound in drug discovery due to its benzofuran moiety.

Breast Cancer Treatment: Benzofuran derivatives have been tested against human breast cancer (MCF-7) cells, showing promising results . This suggests that “6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine” could be explored for breast cancer treatment applications.

Mécanisme D'action

Target of Action

The primary targets of 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine Benzofuran derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .

Mode of Action

The exact mode of action of 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine Benzofuran derivatives are known to interact with various targets, leading to a wide array of biological activities .

Biochemical Pathways

The specific biochemical pathways affected by 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine Benzofuran derivatives have been shown to impact a variety of biological pathways, contributing to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine Improved bioavailability is one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine Benzofuran derivatives have been shown to exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-(2,3-Dihydro-1-benzofuran-5-yl)pyridin-2-amine The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Orientations Futures

Propriétés

IUPAC Name |

6-(2,3-dihydro-1-benzofuran-5-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-13-3-1-2-11(15-13)9-4-5-12-10(8-9)6-7-16-12/h1-5,8H,6-7H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFSVXHOIRWNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C3=NC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B1422431.png)

![3-Oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B1422432.png)

![2-Chloro-1-{4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1422443.png)

![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride](/img/structure/B1422449.png)

![2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide](/img/structure/B1422454.png)